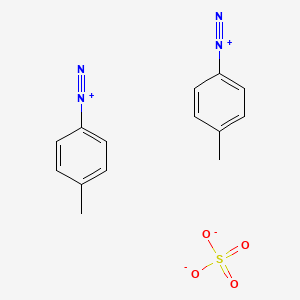

4-methylbenzenediazonium;sulfate

Description

Historical Context and Evolution of Aryl Diazonium Salt Research

The journey of aryl diazonium salts began in 1858 with their discovery by the German chemist Peter Griess. wikipedia.orgnumberanalytics.com While working at the University of Marburg, Griess found that treating aromatic amines with nitrous acid resulted in the formation of these new, unstable salts. wikipedia.orgchempedia.info This process, known as the diazotization reaction, opened up a new realm in organic chemistry. wikipedia.orggettyimages.com

Initially, the significance of this discovery was not fully realized by Griess himself, but with the encouragement of his mentor, August Wilhelm von Hofmann, the potential of these compounds began to be explored. royalsocietypublishing.org This led to the development of the first azo dyes, such as aniline (B41778) yellow and Manchester brown, in the 1860s. nih.gov The structural nature of these salts was a topic of debate for some time, with the currently accepted structure, which acknowledges the salt-like character of the diazonium group, being proposed by C. W. Blomstrand in 1869 and gaining general acceptance by 1895. royalsocietypublishing.org

Throughout the late 19th and early 20th centuries, the synthetic utility of aryl diazonium salts was further expanded with the discovery of several named reactions that are still fundamental in organic chemistry today. These include the Sandmeyer reaction (1884), the Pschorr reaction (1896), the Gomberg-Bachmann reaction (1924), and the Balz-Schiemann reaction (1927). ijcrt.orgsci-hub.se

Contemporary Significance of Aryl Diazonium Salts as Synthetic Intermediates

Aryl diazonium salts are highly valued in modern organic synthesis due to their versatility. sci-hub.seacs.orgrsc.org The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating a wide range of substitution reactions. numberanalytics.com This allows for the introduction of a variety of functional groups onto an aromatic ring, a transformation that is often difficult to achieve by other means. numberanalytics.comresearchgate.net

Key applications of aryl diazonium salts in contemporary synthesis include:

Sandmeyer and Gattermann Reactions: These reactions utilize copper salts or copper powder to replace the diazonium group with halides (Cl, Br) or a cyano group. ijcrt.orgnumberanalytics.com

Schiemann Reaction: This reaction is a primary method for introducing fluorine into an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. researchgate.net

Azo Coupling Reactions: The reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, forms an azo compound. This reaction is the basis for the production of a vast array of azo dyes used in the textile and other industries. ijcrt.orgnumberanalytics.comontosight.ai

Gomberg-Bachmann Reaction: This reaction is used to form biaryl compounds.

Meerwein Arylation: This reaction involves the addition of an aryl group to an activated double bond.

Recent research has further expanded the utility of aryl diazonium salts, with a focus on new transformations involving radical intermediates generated through thermal, photochemical, or electrochemical methods. sci-hub.seacs.org These advancements have provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and modification of complex molecules. sci-hub.seacs.orgresearchgate.net

Specific Academic Relevance of 4-Methylbenzenediazonium (B1208422) Sulfate (B86663) within Aryl Diazonium Chemistry

4-Methylbenzenediazonium sulfate, with the chemical formula C₇H₈N₂O₄S, is a specific example of an aryl diazonium salt that is of interest in academic and industrial research. ontosight.ai The presence of the methyl group at the para-position of the benzene (B151609) ring can influence the reactivity and stability of the diazonium salt compared to the parent benzenediazonium (B1195382) salt.

The synthesis of 4-methylbenzenediazonium sulfate typically involves the diazotization of 4-methylaniline (p-toluidine) using sodium nitrite (B80452) in the presence of sulfuric acid. ontosight.aiprepchem.com

This particular diazonium salt is a valuable intermediate for the synthesis of various substituted toluene (B28343) derivatives. For instance, it can be used in Sandmeyer-type reactions to introduce halogens or a cyano group at the 4-position of the toluene ring. Furthermore, it can undergo azo coupling reactions to produce specific azo dyes. ontosight.ai

The study of 4-methylbenzenediazonium sulfate and its reactions contributes to the broader understanding of the electronic effects of substituents on the reactivity of aryl diazonium salts. The methyl group, being an electron-donating group, can affect the stability of the diazonium cation and the rates of its various reactions.

Properties of 4-Methylbenzenediazonium and its Salts

| Property | Value |

| Molecular Formula (Cation) | C₇H₇N₂⁺ |

| Molecular Weight (Cation) | 119.14 g/mol nih.gov |

| IUPAC Name (Cation) | 4-methylbenzenediazonium nih.gov |

| CAS Number (Sulfate) | 612-34-7 ontosight.ai |

Interactive Data Table: Comparison of 4-Methylbenzenediazonium Salts

| Salt | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sulfate | C₇H₈N₂O₄S | Not specified in sources | 612-34-7 ontosight.ai |

| Chloride | C₇H₇ClN₂ | 154.60 nih.gov | 2028-84-4 nih.gov |

| Tetrafluoroborate | C₇H₇BF₄N₂ | 205.95 nih.gov | 459-44-9 |

Properties

CAS No. |

38258-26-3 |

|---|---|

Molecular Formula |

C14H14N4O4S |

Molecular Weight |

334.35 g/mol |

IUPAC Name |

4-methylbenzenediazonium;sulfate |

InChI |

InChI=1S/2C7H7N2.H2O4S/c2*1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

YSKQIPZRICRDLA-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)[N+]#N.CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |

Related CAS |

57573-52-1 (Parent) |

Origin of Product |

United States |

Mechanistic Investigations of 4 Methylbenzenediazonium Sulfate Transformations

Electron Transfer Processes Involving Diazonium Salts

Single-electron transfer (SET) is a key event for initiating the homolytic decomposition of 4-methylbenzenediazonium (B1208422) sulfate (B86663). Aryldiazonium salts are effective oxidants, readily accepting an electron from a suitable donor. nih.gov This process is fundamental to numerous synthetic methodologies.

The electron donor can be a variety of species:

A metal surface or electrode: Electrochemical studies show that aryldiazonium salts can be reduced in two single-electron steps. The first SET produces the aryl radical, and a subsequent transfer can generate the corresponding aryl anion. rsc.org

A transition metal complex: Low-valent metal complexes can reduce diazonium salts to generate aryl radicals, which can then participate in catalytic cycles. nih.gov

Another organic or inorganic molecule: The reaction of diazonium salts with certain substrates can proceed via the formation of an electron donor-acceptor (EDA) complex, which becomes photoactive and initiates the SET process upon irradiation with visible light. rsc.org

A material surface: Graphene, for example, can transfer a delocalized electron to an aryldiazonium cation, resulting in the formation of an aryl radical that then covalently bonds to the graphene surface. wangresearchgroup.org

The rate and efficiency of the electron transfer are governed by the redox potentials of both the diazonium salt and the electron donor. wangresearchgroup.org The presence of electron-withdrawing or -donating groups on the aromatic ring can modulate the reduction potential of the diazonium salt, thereby influencing the kinetics of the electron transfer. rsc.org

Role of Specific Intermediates in Reaction Progression

The progression and final product distribution of reactions involving 4-methylbenzenediazonium sulfate are dictated by the specific intermediates formed. The two primary, pathway-defining intermediates are the p-tolyl cation (CH₃C₆H₄⁺) and the p-tolyl radical (CH₃C₆H₄•) .

p-Tolyl Cation: This highly electrophilic species is the hallmark of the heterolytic pathway. researchgate.net Due to its extreme reactivity, it has a very short lifetime and is immediately captured by the nearest nucleophile. Its formation is considered the rate-determining step of the ionic decomposition, and its non-selective reactivity leads to products derived from reaction with the solvent or any other nucleophile present in high concentration. researchgate.net

p-Tolyl Radical: This intermediate is the product of homolytic cleavage, typically initiated by an SET event. rsc.orgwangresearchgroup.org Unlike the cation, the radical's reactivity is more nuanced. It can abstract atoms (e.g., hydrogen from a solvent or additive), add to double bonds, or be trapped by other radical species. nih.gov The intermediacy of aryl radicals has been confirmed by their direct observation via Electron Spin Resonance (ESR) spectroscopy in certain systems or, more commonly, by chemical trapping experiments using reagents like TEMPO. rsc.orgnih.gov

Other transient species may also play a role. For instance, in some radical-generating systems, a diazene (B1210634) intermediate (Ar-N=N-X) can form from the addition of a nucleophile (X) to the diazonium salt. nih.gov This diazene can then fragment to produce the aryl radical. nih.gov The detection and characterization of these fleeting intermediates are challenging but crucial for a complete mechanistic picture.

Aryl Cation Intermediates

The heterolytic cleavage of the C-N bond in an arenediazonium salt is a pathway that leads to the formation of a highly unstable aryl cation and a molecule of nitrogen gas (N₂). This route is particularly relevant in reactions where the diazonium group is replaced by a nucleophile without the aid of a metal catalyst, such as in hydrolysis to form phenols or in the Schiemann reaction to form aryl fluorides. chemguide.co.ukuni.edu

The formation of the 4-methylphenyl cation from 4-methylbenzenediazonium sulfate is an energetically demanding step. The resulting aryl cation is a high-energy, transient species. Its generation is often the rate-determining step in such transformations. For instance, the simple warming of an aqueous solution of 4-methylbenzenediazonium sulfate leads to the formation of p-cresol (B1678582) (4-methylphenol). chemguide.co.uk This reaction is believed to proceed through the initial, slow loss of dinitrogen to yield the 4-methylphenyl cation, which is then rapidly quenched by a water molecule.

The stability of the aryl cation is a critical factor. The presence of the electron-donating methyl group on the benzene (B151609) ring in the para position provides a modest stabilizing effect on the positive charge of the 4-methylphenyl cation compared to the unsubstituted phenyl cation. However, the species remains exceptionally reactive. The involvement of such a high-energy intermediate explains why these reactions often require heating and can be sensitive to the nucleophilicity of the solvent and counter-ion. uni.edu

Aryl Radical Intermediates

In contrast to the heterolytic pathway, many transformations of diazonium salts occur via homolytic cleavage of the C-N bond, generating an aryl radical. This mechanism is central to the widely used Sandmeyer reactions, where copper(I) salts are used to catalyze the replacement of the diazonium group with halides or pseudohalides. libretexts.orgchemistrysteps.com

The currently accepted mechanism for the Sandmeyer reaction involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This transfer reduces the diazonium ion, which then rapidly decomposes by losing a stable dinitrogen molecule to form the 4-methylphenyl radical. This aryl radical subsequently abstracts a halogen or cyano group from the copper(II) species, regenerating the copper(I) catalyst and forming the final product. libretexts.org

Another reaction believed to proceed through a radical mechanism is the reductive removal of the diazonium group (dediazoniation) using reagents like hypophosphorous acid (H₃PO₂). libretexts.orglibretexts.org This process is valuable for removing an amino group from an aromatic ring after it has served its purpose as a directing group. The mechanism is thought to involve the formation of the aryl radical, which then abstracts a hydrogen atom from the reducing agent. libretexts.orglibretexts.org

Modern research has also highlighted photoredox catalysis as a method for generating aryl radicals from diazonium salts. In these systems, a photocatalyst, upon excitation by light, can engage in an SET with the diazonium salt to produce the aryl radical under mild conditions. libretexts.org

Transient Species Characterization

The direct observation and characterization of the highly reactive intermediates in 4-methylbenzenediazonium sulfate transformations are challenging due to their short lifetimes and low concentrations. However, a combination of indirect evidence and advanced spectroscopic techniques has provided significant insight.

The existence of aryl cations and radicals is primarily inferred from product analysis and kinetic studies. For example, the product distribution in various solvents and the catalytic effect of copper(I) salts strongly support the respective cationic and radical pathways. uni.edulibretexts.org

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for studying transient species. youtube.com Techniques such as saturation transfer, relaxation dispersion, and the study of paramagnetic relaxation enhancement can probe species that exist in a dynamic equilibrium with more stable, observable molecules. youtube.com While a specific NMR study characterizing the 4-methylphenyl cation from its sulfate salt is not prominently documented, these methods represent the frontier in observing such elusive intermediates.

Furthermore, the final products of these reactions, such as the colorful azo compounds formed in coupling reactions, are readily characterized by standard spectroscopic methods including ¹H-NMR, IR, and Raman spectroscopy. The identification of these products provides definitive, albeit indirect, evidence of the preceding mechanistic steps. ncert.nic.in Raman spectroscopy, for instance, is particularly effective for identifying the characteristic stretching vibration of the N=N bond in azo-coupled products. ncert.nic.in

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the reaction pathway and product selectivity in diazonium salt chemistry. The solvent's polarity, nucleophilicity, and ability to form hydrogen bonds can differentially stabilize the reactants, intermediates, and transition states.

According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions that involve the formation of a charged intermediate from neutral reactants. wikipedia.org This is directly applicable to the formation of the aryl cation from the diazonium salt. Polar solvents are necessary to help stabilize the developing charge in the transition state and the resulting aryl cation. uni.edu This is evident in the synthesis of aryl ethers from arenediazonium salts, where polar alcoholic solvents are required to facilitate the reaction. uni.edu

Conversely, solvent choice can also dictate the reaction's outcome. In a study involving the coupling of a 4-sulfobenzenediazonium salt with piperazine, performing the reaction in water led to a disubstituted product, whereas changing the solvent to methanol (B129727) allowed for the isolation of the desired mono-substituted product. ncert.nic.in This highlights the solvent's role in controlling selectivity by altering the relative rates of competing reaction pathways.

The table below shows the effect of different alcohol solvents on the yield of aryl ether from the reaction of 4-methylbenzenediazonium tetrafluoroborate (B81430), which serves as a close proxy for the sulfate salt as the reacting cation is identical. The data illustrates how the solvent acts as both the reaction medium and the nucleophile.

Data adapted from a study on 4-methylbenzenediazonium tetrafluoroborate. The decreasing yield with increasing steric bulk of the alcohol is notable. uni.edu

Stereochemical Aspects of Diazonium Reactions

The stereochemical consequences of reactions involving 4-methylbenzenediazonium sulfate are primarily dictated by the geometry of the key intermediates.

In substitution reactions that proceed via the 4-methylphenyl cation or the 4-methylphenyl radical, any pre-existing stereochemistry at the carbon atom bearing the diazonium group would be lost. The aryl cation intermediate is sp-hybridized and planar, while the aryl radical is sp²-hybridized and planar or rapidly inverting. Nucleophilic or radical capture at this center can occur from either face with equal probability, which would lead to a racemic or achiral product if the aromatic ring were part of a larger chiral system (e.g., an atropisomer). Therefore, these reactions are generally not stereoselective with respect to the aromatic carbon center.

A different stereochemical consideration arises in azo coupling reactions, where the 4-methylbenzenediazonium ion acts as an electrophile. The resulting azo compounds, containing an N=N double bond, can exist as E/Z stereoisomers. libretexts.org Under normal reaction conditions, the more thermodynamically stable E (trans) isomer is predominantly formed. libretexts.org The E isomer minimizes steric repulsion between the two aromatic rings.

Applications of 4 Methylbenzenediazonium Sulfate in Advanced Organic Synthesis

Carbon-Heteroatom Bond Formations

The transformation of the diazonium group in 4-methylbenzenediazonium (B1208422) sulfate (B86663) into other functional groups is a cornerstone of its utility. These reactions facilitate the creation of carbon-heteroatom bonds, which are fundamental linkages in many pharmaceutical and industrial chemicals.

Synthesis of Aryl Halides (Sandmeyer-Type Reactions and Variants)

The conversion of aryl amines, via their diazonium salts, into aryl halides is a synthetically powerful transformation. byjus.com 4-Methylbenzenediazonium sulfate is a common substrate for these reactions, which can be broadly categorized into copper-catalyzed and metal-free methodologies.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, traditionally involves the use of copper(I) halides to catalyze the conversion of an aryl diazonium salt to the corresponding aryl halide. wikipedia.orgnih.gov This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst facilitates the reduction of the diazonium ion to an aryl radical, with the concomitant loss of dinitrogen gas. This aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the aryl halide product. nih.gov

For 4-methylbenzenediazonium sulfate, this provides a reliable route to 4-chloro- and 4-bromotoluene. The use of a catalytic amount of a copper(I) and copper(II) bromide mixture, in conjunction with a phase-transfer catalyst and a ligand like 1,10-phenanthroline, has been shown to be effective for the bromination of arenediazonium salts. nih.gov

Table 1: Copper-Catalyzed Halogenation of 4-Methylbenzenediazonium Sulfate

| Halogenating Agent | Product | Catalyst System |

| Copper(I) Chloride (CuCl) | 4-Chlorotoluene | Cu(I) |

| Copper(I) Bromide (CuBr) | 4-Bromotoluene | Cu(I) |

| N-Bromosuccinimide (NBS) | 4-Bromotoluene | Cu(II)/phenanthroline |

This table represents typical transformations and catalyst systems.

While copper catalysis is a mainstay, several metal-free alternatives for the halogenation of diazonium salts have been developed. These methods often offer advantages in terms of reduced metal contamination and potentially milder reaction conditions.

For the synthesis of aryl iodides, the use of a copper catalyst is often unnecessary; treatment of the diazonium salt with potassium iodide is typically sufficient to afford the desired product. organic-chemistry.org Electrochemical methods have also emerged as a powerful strategy. The halogenation of aryl diazonium salts can be achieved using simple and inexpensive halogen sources like N-bromosuccinimide (NBS), carbon tetrabromide (CBrCl3), diiodomethane (B129776) (CH2I2), and lithium chloride (LiCl) under electrochemical conditions. pku.edu.cn Photochemical approaches, utilizing trihalide salts, have also been shown to efficiently promote the conversion of diazonium salts to aryl halides without the need for a metal catalyst, offering high yields and selectivities. nih.gov

A significant advantage of Sandmeyer-type reactions is their high regioselectivity. The position of the newly introduced halogen is dictated by the original position of the amino group on the aromatic ring. In the case of 4-methylbenzenediazonium sulfate, the halogen will exclusively be introduced at the 4-position of the toluene (B28343) ring.

These reactions are also known for their good functional group tolerance. A variety of functional groups, including ethers, amides, nitro groups, esters, ketones, and azo groups, are often compatible with the reaction conditions. pku.edu.cn This tolerance allows for the late-stage functionalization of complex molecules, a valuable strategy in multistep syntheses.

Formation of Carbon-Oxygen Bonds (e.g., Etherification, Phenol (B47542) formation via hydrolysis)

The diazonium group of 4-methylbenzenediazonium sulfate can be replaced by a hydroxyl group to form p-cresol (B1678582) (4-methylphenol). This is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.orglibretexts.org The reaction often requires acidic conditions to suppress side reactions like azo coupling. masterorganicchemistry.com The use of copper catalysts, such as copper(I) oxide, can also facilitate this transformation, sometimes at room temperature. wikipedia.org

Beyond simple hydrolysis, 4-methylbenzenediazonium salts can be used to form aryl ethers. The thermal decomposition of arenediazonium salts in the presence of an alcohol can lead to the corresponding aryl ether, although yields can be variable. uni.edu More recently, copper-catalyzed methods for the etherification of phenols with aryl diazonium salts have been developed, providing diaryl ethers in good yields under mild, room-temperature conditions. rsc.org

Table 2: Carbon-Oxygen Bond Forming Reactions of 4-Methylbenzenediazonium Sulfate

| Reagent | Product | Reaction Type |

| Water, Heat | p-Cresol | Hydrolysis |

| Phenol, Cu catalyst | 4-Methyldiphenyl ether | Etherification |

| Methanol (B129727), Heat | 4-Methoxytoluene | Etherification |

This table illustrates representative C-O bond formation reactions.

Synthesis of Carbon-Nitrogen Bonds (e.g., Triazenes, other N-functionalized aryls)

The electrophilic nature of the diazonium ion allows for its reaction with various nitrogen nucleophiles, leading to the formation of new carbon-nitrogen bonds.

A prominent example is the synthesis of triazenes. 4-Methylbenzenediazonium sulfate reacts readily with primary or secondary amines to form the corresponding triazene (B1217601) derivatives. researchgate.net These reactions are typically carried out under mild conditions.

Another important class of N-functionalized aryls accessible from diazonium salts are aryl azides. The reaction of 4-methylbenzenediazonium sulfate with sodium azide (B81097) provides a straightforward and efficient route to 4-methylphenyl azide. organic-chemistry.org This transformation is often performed in water at room temperature and does not require a metal catalyst. organic-chemistry.org

Furthermore, 4-methylbenzenediazonium sulfate can undergo azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. chemistrystudent.comcuhk.edu.hk In these reactions, the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. libretexts.org

Table 3: Carbon-Nitrogen Bond Forming Reactions of 4-Methylbenzenediazonium Sulfate

| Reagent | Product Class |

| Primary/Secondary Amine | Triazene |

| Sodium Azide | Aryl Azide |

| Activated Aromatic Compound (e.g., Phenol) | Azo Compound |

This table summarizes key C-N bond formation pathways.

Introduction of Other Element Functionalities (e.g., B, P, S, Sn, CF₃)

The diazonium group of 4-methylbenzenediazonium sulfate is an excellent leaving group, enabling its substitution with a variety of heteroatomic functionalities through Sandmeyer-type and related reactions. These transformations provide access to valuable building blocks containing boron, phosphorus, sulfur, tin, and trifluoromethyl groups.

Boron (B): The synthesis of arylboronic esters from aryldiazonium salts represents a significant advancement in accessing key precursors for Suzuki-Miyaura cross-coupling reactions. researchgate.net Metal-free borylation of aryldiazonium salts can be achieved using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. researchgate.netresearchgate.net For instance, zinc-catalyzed borylation of aryldiazonium salts has been demonstrated to produce arylboronates in good yields. researchgate.net These reactions offer a direct conversion of an amino group, via the diazonium salt, to a boronic ester functionality. researchgate.net

Phosphorus (P): Aryl phosphonates can be synthesized from aryldiazonium salts through reactions that form a carbon-phosphorus bond. organic-chemistry.orgnih.gov Visible-light-driven, photocatalyst-free Arbuzov-like reactions have been developed using arylazo sulfones (which can be derived from diazonium salts) and trialkyl or triaryl phosphites. organic-chemistry.org Nickel and palladium-catalyzed cross-coupling reactions of aryl derivatives with phosphites also yield aryl phosphonates under mild conditions with broad functional group compatibility. organic-chemistry.orgresearchgate.net

Sulfur (S): The introduction of sulfur functionalities can be achieved through various copper-catalyzed reactions. Aryl alkyl thioethers can be synthesized in a three-component reaction involving aryldiazonium salts, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and alkyl bromides. nih.gov These reactions often show good functional group tolerance. nih.gov

Tin (Sn): A Sandmeyer-type stannylation provides a mild process for the synthesis of aryl trimethylstannanes from aromatic amines via their diazonium salts. nih.gov This transformation is significant as aryl stannanes are crucial reagents in Stille cross-coupling reactions. The reaction proceeds from the corresponding aromatic amine, which is converted to the diazonium salt and then subjected to stannylation. nih.gov

Trifluoromethyl (CF₃): The trifluoromethyl group is highly sought after in medicinal chemistry due to its unique electronic properties. beilstein-journals.org A Sandmeyer-type trifluoromethylation allows for the conversion of an amino group, via the diazonium salt, into a trifluoromethyl group. nih.govorganic-chemistry.orgnih.govacs.orgcapes.gov.br This copper-mediated reaction typically uses an inexpensive trifluoromethylating agent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). organic-chemistry.orgnih.gov The reaction can be performed as a two-step process with the pre-formation of the diazonium salt or as a one-pot procedure starting from the corresponding aniline (B41778). organic-chemistry.orgnih.gov This method is compatible with a range of functional groups and provides a direct route to trifluoromethylated arenes. nih.govorganic-chemistry.org

Table 1: Introduction of Various Element Functionalities using Aryldiazonium Salts

| Element | Reagent(s) | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| B | bis(pinacolato)diboron (B₂pin₂) | Metal-free or Zn-catalyzed Borylation | Arylboronic ester | researchgate.netresearchgate.net |

| P | Trialkyl/Triaryl phosphites | Photocatalyst-free Arbuzov-like / Pd, Ni-catalyzed coupling | Aryl phosphonate | organic-chemistry.orgresearchgate.net |

| S | DABSO, Alkyl bromide, Cu catalyst | Three-component Thioetherification | Aryl alkyl thioether | nih.gov |

| Sn | Hexamethylditin | Sandmeyer-type Stannylation | Aryl trimethylstannane | nih.gov |

| CF₃ | (Trifluoromethyl)trimethylsilane (TMSCF₃), Cu catalyst | Sandmeyer Trifluoromethylation | Aryl trifluoromethane | organic-chemistry.orgnih.govacs.org |

This table is interactive. Click on the headers to sort.

Carbon-Carbon Bond Formations

4-Methylbenzenediazonium sulfate is a highly effective arylating agent for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. Its utility is demonstrated in a range of cross-coupling and arylation reactions, where it serves as a reactive and readily accessible source of the p-tolyl radical or cation.

Cross-Coupling Reactions Utilizing Diazonium Salts as Aryl Donors

Aryldiazonium salts, including 4-methylbenzenediazonium sulfate, are advantageous alternatives to aryl halides and triflates in cross-coupling reactions. Their high reactivity often allows for milder reaction conditions, sometimes obviating the need for phosphine (B1218219) ligands and stringent anaerobic conditions. rsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds. While traditionally employing aryl halides, recent advancements have enabled the use of aryldiazonium salts as the electrophilic partner. researchgate.netrsc.orgrsc.orgrsc.org Nickel-catalyzed Suzuki-Miyaura reactions of aryl sulfamates (synthetically related to diazonium salts) with boronic acids have been developed, utilizing inexpensive and bench-stable catalysts like NiCl₂(PCy₃)₂ to produce biaryls in good yields. researchgate.net These methods exhibit a broad substrate scope, tolerating various functional groups. researchgate.net

Heck-Matsuda Reaction: The Heck-Matsuda reaction involves the palladium-catalyzed arylation of olefins using arenediazonium salts. capes.gov.brrsc.org This reaction is notable for its ability to proceed under mild, often base-free and ligand-free, conditions. rsc.org 4-Methylbenzenediazonium salts can be effectively coupled with a variety of alkenes, including styrenes and acrylates, to yield stilbenes and cinnamates, respectively. capes.gov.br The reaction is often faster than the traditional Heck reaction and can be performed at room temperature. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl electrophiles to form arylalkynes. The use of arenediazonium salts as the aryl source has been successfully developed, often employing a dual catalytic system, such as Pd-Au, or under copper-free conditions. These protocols allow for the efficient synthesis of a diverse range of internal aryl alkynes from readily available anilines via their diazonium salts.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions with Aryldiazonium Salts

| Reaction Name | Catalyst System (Example) | Coupling Partner | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Arylboronic acid | Biaryl | researchgate.net |

| Heck-Matsuda | Pd(OAc)₂ | Alkene (e.g., Styrene) | Stilbene | capes.gov.brrsc.org |

| Sonogashira | PdCl₂ / AuCl | Terminal Alkyne | Arylalkyne |

This table is interactive. Click on the headers to sort.

The development of metal-free cross-coupling reactions is a significant goal in green chemistry. Strategies have emerged that utilize organic promoters or photocatalysts to facilitate the coupling of aryldiazonium salts. For instance, the use of phenalenyl cations as organocatalysts can promote single-electron transfer (SET) from the catalyst to the diazonium salt, generating a highly reactive aryl radical that engages in C-H arylation. These methods provide an alternative to traditional metal-catalyzed pathways for biaryl synthesis.

Arylation Reactions (e.g., Meerwein, Gomberg-Bachmann, C-H Arylation)

Meerwein Arylation: The Meerwein arylation is a classic reaction that involves the addition of an aryldiazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. nih.govacs.org The reaction proceeds through an aryl radical intermediate, which adds across the double bond of the alkene. acs.org While traditional protocols often suffered from low yields, modern variations, including those employing photoredox catalysis, have significantly improved the efficiency and applicability of this transformation. nih.gov

Gomberg-Bachmann Reaction: This reaction provides a direct method for the synthesis of biaryl compounds by reacting an aryldiazonium salt with another aromatic compound, often in the presence of a base. researchgate.netresearchgate.net The reaction proceeds via an aryl radical mechanism. researchgate.net Although yields can be modest in the original procedure due to side reactions, improvements such as using diazonium tetrafluoroborates with phase-transfer catalysts have enhanced its utility. researchgate.netresearchgate.net

C-H Arylation: Direct C-H arylation is a highly atom-economical strategy for forming C-C bonds. Aryldiazonium salts are effective aryl radical precursors for the C-H functionalization of arenes and heteroarenes. nih.gov These reactions can be promoted by transition metals or, increasingly, by metal-free methods such as photoredox catalysis. nih.gov

Visible-light photoredox catalysis has revolutionized arylation reactions using diazonium salts. nih.govnih.govresearchgate.netbeilstein-journals.org This approach offers mild reaction conditions, low catalyst loadings, and high selectivity. nih.gov Photocatalysts like [Ru(bpy)₃]²⁺ or organic dyes such as eosin (B541160) Y can, upon irradiation with visible light, reduce the aryldiazonium salt via a single-electron transfer (SET) process. nih.govorganic-chemistry.orgnih.gov This generates a highly reactive aryl radical that can then be trapped by various unsaturated compounds or arenes to form the desired C-C bond. nih.govbeilstein-journals.org This methodology has been successfully applied to the arylation of alkenes, alkynes, and heteroarenes, significantly improving upon classical methods like the Meerwein arylation. nih.govresearchgate.netbeilstein-journals.org

Electrochemical Methods in Arylation

Electrochemical synthesis has gained prominence as a sustainable and powerful tool in organic chemistry, and the arylation of various substrates using aryldiazonium salts is a prime example of its utility. researchgate.net Electrochemical methods offer a reagent-minimized approach to generate reactive aryl radicals under mild conditions. In this context, 4-methylbenzenediazonium sulfate serves as an efficient precursor for the p-tolyl radical.

The general mechanism involves a single-electron transfer from an electrode (cathode) to the diazonium cation. nih.gov This reduction initiates the irreversible cleavage of the C-N bond, releasing a molecule of nitrogen gas and forming the corresponding aryl radical. nih.gov This highly reactive intermediate can then engage in various bond-forming reactions.

Mechanism of Electrochemical Arylation:

Reduction at Cathode: The 4-methylbenzenediazonium cation receives an electron from the cathode surface. CH₃-C₆H₄-N₂⁺ + e⁻ → [CH₃-C₆H₄-N₂]•

Dediazoniation: The resulting species rapidly decomposes, releasing stable dinitrogen gas and generating the 4-methylphenyl radical. [CH₃-C₆H₄-N₂]• → CH₃-C₆H₄• + N₂

Substrate Addition: The aryl radical adds to a suitable substrate, such as an alkene, alkyne, or an electron-rich aromatic system, to form a new carbon-carbon bond. rsc.orgxmu.edu.cn

This strategy has been successfully applied to the α-arylation of ketones via their enol acetates and the C-H functionalization of various nitrogen-containing heterocycles. researchgate.netrsc.org The reactions often proceed with high efficiency and can be performed in undivided cells, sometimes even without an external electrolyte, highlighting the operational simplicity of this approach. researchgate.net The use of inexpensive graphite (B72142) electrodes further enhances the practicality of these electrochemical processes. rsc.org

| Substrate Type | Arylating Agent Precursor | Key Reaction Feature | Reference |

|---|---|---|---|

| Enol Acetates (for Ketones) | Aryl Diazonium Salts | Achieves α-arylation of ketones. Can be performed on a multigram scale using graphite electrodes. | rsc.org |

| Nitrogen-Containing Heterocycles | Aryldiazonium Salts | Direct C-H functionalization. The process is noted for its efficiency and sustainability. | researchgate.net |

| Quinoxalin-2(1H)-ones | Phenyldiazonium Salt | Performed in an undivided cell without an external electrolyte, showing high functional group tolerance. | researchgate.net |

| Alkynes | 2-Methylthiobenzenediazonium Salt | Paired electrolysis in an undivided cell to synthesize aryl-substituted benzothiophenes. | xmu.edu.cn |

Cyclization and Annulation Strategies Mediated by Diazonium Intermediates

The aryl radical generated from 4-methylbenzenediazonium sulfate is a potent intermediate for initiating cyclization and annulation reactions, enabling the construction of complex cyclic frameworks. These strategies are particularly valuable for synthesizing heterocyclic and polycyclic aromatic compounds that are prevalent in medicinal chemistry and materials science. xmu.edu.cn

In a typical intramolecular reaction, the aryl radical is generated on a molecule that contains a suitably positioned unsaturated moiety, such as an alkene or alkyne. The radical then adds to this internal π-system, forming a new ring and a new radical center, which is subsequently quenched to afford the final product.

A notable example is the synthesis of aryl-substituted benzothiophenes. xmu.edu.cn Here, an appropriately substituted benzenediazonium (B1195382) salt undergoes electrochemical reduction to produce an aryl radical. This radical then adds to an alkyne, leading to a vinyl radical intermediate that undergoes intramolecular cyclization to furnish the benzothiophene (B83047) core. xmu.edu.cn Similarly, [4+1] annulation reactions, where the diazonium-derived species acts as the one-carbon component, have been developed under visible-light-induced copper catalysis to produce α,β-unsaturated-γ-lactams. organic-chemistry.org These methods are characterized by their mild reaction conditions and broad substrate scope. organic-chemistry.org

Reductive Deamination and Deoxygenation Methodologies

The transformation of an amino group into a diazonium group is a cornerstone of aromatic chemistry, most famously enabling the Sandmeyer and related reactions. This same transformation is the first step in reductive deamination, a process where an aromatic amino group is completely removed and replaced with a hydrogen atom. The synthesis of 4-methylbenzenediazonium sulfate from its precursor, p-toluidine (B81030), is the key activation step for this removal.

The process involves two main stages:

Diazotization: The primary aromatic amine (e.g., p-toluidine) is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures to form the corresponding diazonium salt.

Reductive Removal: The diazonium group is then replaced by a hydrogen atom using a suitable reducing agent. A classic reagent for this step is hypophosphorous acid (H₃PO₂). Alternative methods, including the use of ascorbic acid in flow chemistry systems, have also been developed to improve safety and efficiency. nih.gov

This methodology is particularly useful when an amino group is required as an activating or directing group for electrophilic aromatic substitution and needs to be removed at a later synthetic stage. princeton.edu

While "reductive deoxygenation" more commonly refers to the removal of hydroxyl groups from alcohols or phenols, analogous radical-based reductions can be achieved using intermediates derived from diazonium salts. organic-chemistry.org A more distinct application is the "reductive deamination" of amino sugars, where a complex domino reaction involving benzyne (B1209423) has been shown to effectively remove an amino group to produce deoxy sugars. nih.gov

Functionalization of Material Surfaces and Interfaces

The high reactivity of aryldiazonium salts makes them exceptionally effective reagents for the modification and functionalization of a wide array of material surfaces, including metals, semiconductors, and polymers. researchgate.net 4-Methylbenzenediazonium sulfate can be used to covalently attach a layer of 4-methylphenyl groups onto a substrate. This process, often referred to as "grafting," fundamentally alters the surface properties of the material, such as its hydrophobicity, chemical reactivity, and electronic characteristics.

The grafting process is initiated by the reduction of the diazonium salt, which can be triggered electrochemically, chemically, or even spontaneously on certain reductive surfaces. nih.govresearchgate.net This generates the 4-methylphenyl radical, which then forms a stable covalent bond with the substrate surface. The resulting organic layer is typically robust and strongly anchored. nih.gov

Covalent Grafting onto Carbon Substrates

Carbon-based materials like graphene, highly oriented pyrolytic graphite (HOPG), and carbon nanotubes (CNTs) are primary targets for surface functionalization using 4-methylbenzenediazonium sulfate. nih.govnih.gov The covalent attachment of 4-methylphenyl groups directly impacts the sp²-hybridized carbon lattice of these materials.

The formation of a covalent C-C bond between the aryl radical and a carbon atom on the substrate surface converts the hybridization of that surface atom from sp² to sp³. nih.gov This change in hybridization can be readily detected and quantified using Raman spectroscopy. A key indicator of successful covalent functionalization is the appearance or significant increase in the intensity of the "D-band" (~1350 cm⁻¹), which is associated with defects and disorder in the graphitic lattice. nih.gov

The density and morphology of the grafted layer can be controlled by varying reaction conditions, such as the concentration of the diazonium salt and the reaction time. researchgate.net Research has shown that while some diazonium salts tend to form uncontrolled multilayers, others with bulky substituents can be used to achieve a more ordered monolayer coverage. researchgate.net

| Substrate | Functionalizing Agent | Key Finding / Observation | Analytical Technique | Reference |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 4-Iodobenzenediazonium | Maximum surface concentration measured as one aryl group per 100 carbon atoms. | Not Specified | nih.gov |

| Highly Oriented Pyrolytic Graphite (HOPG) | 4-Nitrobenzenediazonium (B87018) | Dendritic multilayer growth was observed. | AFM, STM | nih.gov |

| Highly Oriented Pyrolytic Graphite (HOPG) | 4-Carboxybenzenediazonium | Layer-by-layer growth was observed, indicating the role of the functional group in the growth mechanism. | AFM, STM, Raman | nih.gov |

| Graphene | 3,5-bis-tert-butylbenzenediazonium | Bulky groups prevent multilayer growth, leading to high-density monolayer coverage. | AFM, STM, Raman | researchgate.net |

Derivatization for Molecular Electronics

The ability to form robust, covalently bonded organic layers on conductive substrates makes diazonium chemistry a powerful tool for the fabrication of molecular electronic devices. researchgate.net By grafting molecules with specific electronic functions between two electrodes, it is possible to create molecular-scale junctions that exhibit unique charge transport properties.

In this application, a conductive substrate like graphene or a metal surface is functionalized with 4-methylbenzenediazonium sulfate (or other tailored diazonium salts) to form a self-assembled monolayer. A second electrode (the "top contact," often made of a metal like copper) is then deposited on top of the organic layer, sandwiching the molecules to create a metal/molecule/carbon junction. researchgate.net

These devices allow for the study of electron transport through single molecules or a small collection of molecules. The transport mechanism is often dominated by quantum mechanical tunneling. researchgate.net The precise structure of the grafted molecule, its orientation, and its bond to the electrodes determine the device's conductivity, stability, and potential functionality as a molecular wire, resistor, or switch. nasa.gov The covalent C-C bond provided by the diazonium grafting method imparts excellent thermal stability and a long operational lifetime to these molecular electronic devices. researchgate.net

Theoretical and Computational Studies of 4 Methylbenzenediazonium Sulfate Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of the 4-methylbenzenediazonium (B1208422) cation. These computational methods, particularly Density Functional Theory (DFT), offer deep insights into the molecule's inherent properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, dictating the molecule's ability to donate and accept electrons, respectively. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. aimspress.com A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability. aimspress.comnih.gov

For the 4-methylbenzenediazonium cation, the HOMO is typically localized on the aromatic ring and the methyl group, indicating these are the primary sites for electron donation. Conversely, the LUMO is predominantly centered on the diazonium group (-N₂⁺), highlighting its strong electrophilic character and susceptibility to nucleophilic attack. This distribution of frontier orbitals is fundamental to understanding its reaction mechanisms.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Related Schiff Base Compound

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

This table presents data for a related Schiff base compound to illustrate the concept of HOMO-LUMO analysis. The small energy gap suggests high chemical reactivity. nih.gov

The distribution of electronic charge within the 4-methylbenzenediazonium cation is a determining factor in its stability and reactivity. Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed to visualize and quantify this distribution. nih.govresearchgate.net

NBO analysis reveals the delocalization of charge and hyperconjugative interactions that contribute to the molecule's stability. nih.gov In the 4-methylbenzenediazonium cation, there is significant positive charge localized on the diazonium group, making it a potent electrophile. The methyl group, being electron-donating, helps to stabilize the positive charge on the aromatic ring to some extent through inductive and hyperconjugative effects.

MEP maps provide a visual representation of the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas prone to nucleophilic attack. nih.govresearchgate.net For the 4-methylbenzenediazonium cation, the MEP map would clearly show a large, positive potential around the diazonium group, confirming its role as the primary reactive site for nucleophiles.

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving 4-methylbenzenediazonium sulfate (B86663). By mapping the potential energy surface, chemists can identify the most likely reaction pathways and understand the factors that control the reaction's outcome.

The dediazoniation of arenediazonium ions, including the 4-methyl derivative, is a classic example of a reaction that can proceed through different mechanisms. researchgate.net Computational studies focus on locating and characterizing the transition states for these various pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction rate. For the 4-methylbenzenediazonium ion, calculations would aim to determine the activation barriers for both heterolytic (formation of an aryl cation and dinitrogen) and homolytic (formation of an aryl radical) dediazoniation pathways.

Computational modeling allows for the exploration of various possible reaction pathways and the identification of competing mechanisms. For instance, in the presence of nucleophiles, the 4-methylbenzenediazonium ion can undergo substitution reactions. The nature of the nucleophile and the reaction conditions can favor either an Sₙ1-like mechanism (proceeding through the aryl cation) or a radical-mediated pathway.

Theoretical calculations can help to elucidate the factors that favor one mechanism over another. For example, the presence of radical initiators or specific solvents might lower the activation barrier for the homolytic pathway, making it competitive with the more common heterolytic route.

The solvent plays a critical role in the reactivity of charged species like the 4-methylbenzenediazonium ion. Computational models that incorporate the effects of solvation are essential for accurately predicting reaction outcomes. researchgate.net

Explicit solvation models involve including a number of solvent molecules directly in the quantum chemical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the stability of the reactants, transition states, and products.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. While less computationally intensive, these models can effectively capture the bulk electrostatic effects of the solvent on the reaction.

Studies on related arenediazonium ions have shown that the composition of the solvent mixture (e.g., methanol (B129727)/water) can influence the reaction rate and mechanism. researchgate.net Computational studies can help to rationalize these experimental observations by modeling how the solvent molecules interact with the diazonium ion and stabilize the transition state.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of 4-methylbenzenediazonium sulfate. By calculating the electron density, DFT methods can predict various molecular properties, including geometric parameters, charge distributions, and frontier molecular orbital energies, which are crucial for understanding its chemical behavior.

Geometric and Electronic Structure:

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine the optimized geometry of the 4-methylbenzenediazonium cation. These studies reveal a nearly linear C-N≡N linkage, a characteristic feature of diazonium salts. The presence of the electron-donating methyl group in the para position influences the electronic distribution within the benzene (B151609) ring and the diazonium group.

Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and conjugative interactions, provides further insights into the electronic structure. researchgate.net For the related p-xylene, NBO analysis has been used to understand the s-character in hybrid orbitals. youtube.com In the 4-methylbenzenediazonium cation, NBO analysis would likely show significant delocalization of the positive charge across the diazonium group and the aromatic ring. This delocalization is a key factor in the stability and electrophilicity of the ion.

Frontier Molecular Orbitals and Reactivity:

The reactivity of the 4-methylbenzenediazonium cation is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sid.irnih.govnih.gov The energy and localization of these orbitals determine the compound's susceptibility to nucleophilic attack. DFT calculations show that the LUMO is primarily localized on the diazonium group, making it the primary site for nucleophilic attack. The energy of the LUMO is a key descriptor of the electrophilicity of the diazonium ion. nih.gov The electron-donating methyl group slightly raises the energy of the HOMO and LUMO compared to the unsubstituted benzenediazonium (B1195382) ion, which can subtly modulate its reactivity.

| Calculated Property | Description | Significance for Reactivity |

| Optimized Geometry | Provides bond lengths and angles of the most stable conformation. | Influences steric accessibility and reaction pathways. |

| NBO Charges | Calculates the partial charges on each atom. | Indicates the most electrophilic and nucleophilic sites. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the kinetic stability and electronic excitation properties. |

Molecular Dynamics Simulations for Solvent and Conformational Effects

Solvation Effects:

Conformational Dynamics:

While the benzene ring and the diazonium group are relatively rigid, the methyl group has rotational freedom. MD simulations can explore the conformational landscape of the 4-methylbenzenediazonium cation, although for this specific ion, the conformational flexibility is limited. More importantly, MD simulations can provide insights into the dynamics of the ion pair with the sulfate anion, including the equilibrium distance and the nature of their interaction in a solvent environment.

| Simulation Parameter | Description | Information Gained |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation. |

| Solvent Model | The model used to represent the solvent molecules (e.g., TIP3P for water). | Influences the solvation structure and dynamics. |

| Simulation Time | The duration of the simulation. | Must be long enough to sample relevant conformational changes and dynamic events. |

| Ensemble | The set of thermodynamic conditions (e.g., NVT, NPT). | Ensures the simulation represents the desired physical state. |

This table outlines the key parameters in a molecular dynamics simulation and the type of information they provide. Specific simulation studies for 4-methylbenzenediazonium sulfate are not prevalent in the searched literature.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and related computational approaches, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or selectivity. rsc.orglibretexts.org For arenediazonium salts, these models can be invaluable for predicting their behavior in novel chemical transformations without the need for extensive experimental work.

QSAR Models for Reactivity:

The reactivity of arenediazonium salts, particularly their electrophilicity, is a key parameter in many of their reactions. nih.gov QSAR models can be developed to predict this reactivity based on a set of molecular descriptors. These descriptors can be derived from DFT calculations (e.g., LUMO energy, partial charges) or from the 2D/3D structure of the molecule (e.g., topological indices, molecular shape). For a series of substituted benzenediazonium ions, a QSAR model could take the form:

Reactivity = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are constants determined by fitting the model to experimental data. The LUMO energy is often a significant descriptor in such models for electrophilicity.

Predicting Selectivity:

In reactions where multiple products can be formed, such as electrophilic aromatic substitution, predictive models can be used to forecast the regioselectivity. nih.gov For the reaction of 4-methylbenzenediazonium sulfate with a nucleophile, computational models can calculate the activation energies for attack at different positions. The position with the lowest activation energy is predicted to be the major product. These models often rely on transition state theory and can be computationally intensive but provide detailed insights into the reaction mechanism.

| Modeling Approach | Description | Application to 4-Methylbenzenediazonium Sulfate |

| QSAR | Correlates molecular descriptors with activity. | Predicting the electrophilicity and reaction rates based on its structural and electronic properties. |

| Transition State Theory | Calculates the energy of transition states for different reaction pathways. | Predicting the regioselectivity of its reactions with various nucleophiles. |

| Machine Learning Models | Uses algorithms to learn from data and make predictions. | Can be trained on large datasets of diazonium salt reactions to predict outcomes for new transformations. |

This table describes various predictive modeling approaches and their potential applications to 4-methylbenzenediazonium sulfate. The development of specific, validated models for this compound would require a substantial amount of experimental and computational data.

Advanced Characterization and Analytical Techniques for Reaction Monitoring and Intermediates

In-Situ Spectroscopic Probes for Reaction Monitoring (e.g., Time-Resolved UV-Vis, IR, Raman Spectroscopy)

In-situ spectroscopic probes are indispensable for monitoring the real-time progress of reactions involving 4-methylbenzenediazonium (B1208422) sulfate (B86663). These non-invasive techniques allow for the tracking of reactants, intermediates, and products directly in the reaction vessel without the need for sample extraction. mdpi.comelsevierpure.com

Time-Resolved UV-Vis Spectroscopy is employed to study the kinetics of reactions, such as the photolysis of diazonium salts. pku.edu.cn By monitoring the change in absorbance at specific wavelengths over time, the rate of decomposition of the diazonium ion and the formation of subsequent products can be quantified. The diazonium salt exhibits characteristic absorption bands, and the disappearance of these bands can be correlated with the reaction progress. researchgate.net For instance, the formation of charge-transfer complexes between the diazonium salt and other aromatic substrates can be observed through bathochromic shifts in the UV-Vis spectrum, indicating an interaction that can precede a chemical reaction. arkat-usa.org

Infrared (IR) and Raman Spectroscopy offer complementary information by probing the vibrational modes of the molecules involved. In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe, is particularly powerful for monitoring the formation of diazonium salts and their subsequent reactions, such as in Heck-Matsuda couplings. mdpi.comelsevierpure.comdntb.gov.ua This technique can track the disappearance of the precursor aniline (B41778) and the appearance of the characteristic diazonium salt peaks. researchgate.net

Raman spectroscopy is highly advantageous for monitoring reactions in aqueous media, as water has a very weak Raman spectrum, thus minimizing solvent interference. irdg.org This makes it a versatile tool for studying the reactions of water-soluble compounds like 4-methylbenzenediazonium sulfate. The disappearance of the strong Raman signal from the vinyl group of a reactant, for example, can be easily followed to monitor its consumption. irdg.org

The following table summarizes key spectroscopic data used for in-situ reaction monitoring.

| Spectroscopic Technique | Key Observable Feature | Application in Reaction Monitoring |

| Time-Resolved UV-Vis | Change in absorbance of diazonium salt's characteristic peak | Quantifying photolysis and decomposition kinetics pku.edu.cnresearchgate.net |

| In-Situ FTIR-ATR | Appearance/disappearance of vibrational bands of functional groups | Tracking formation of diazonium salt and consumption in subsequent reactions mdpi.comelsevierpure.comdntb.gov.ua |

| Raman Spectroscopy | Changes in vibrational modes, particularly in aqueous solutions | Real-time, non-invasive monitoring of reactions with minimal solvent interference irdg.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of radical intermediates that are often proposed in the reactions of diazonium salts. nih.govnih.gov The homolytic cleavage of the C-N bond in 4-methylbenzenediazonium sulfate can generate the 4-methylphenyl radical, a transient species that is EPR-active due to its unpaired electron.

While direct detection of highly reactive aryl radicals can be challenging due to their short lifetimes, techniques such as spin trapping are employed. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can provide structural information about the trapped radical.

Studies have successfully used EPR to characterize aryl radicals generated from the reduction of diazonium salts. dokumen.pub For example, the aryl radical formed from the electroreduction of 4-nitrobenzenediazonium (B87018) has been characterized by its adduct with a spin trap. dokumen.pub Similarly, an ESR signal attributed to the 4-bromophenyl radical has been observed during the spontaneous reaction of 4-bromobenzenediazonium on carbon nanotubes. dokumen.pub These studies provide strong evidence for the involvement of radical pathways in diazonium salt chemistry.

| EPR Application | Technique | Information Obtained |

| Radical Detection | Direct EPR / Spin Trapping | Confirmation of the presence of radical intermediates nih.govnih.gov |

| Radical Identification | Analysis of hyperfine splitting | Structural information about the radical species dokumen.pub |

| Kinetic Studies | Time-resolved EPR | Information on the formation and decay of radical species |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of complex reaction mixtures, providing detailed structural information and quantitative data on the various components. nih.gov For reactions involving 4-methylbenzenediazonium sulfate, which can yield multiple products and intermediates, advanced NMR techniques are essential for a comprehensive analysis.

For monitoring the progress of a reaction, in-situ NMR allows for the acquisition of spectra at different time points without disturbing the reaction. This provides kinetic data on the consumption of reactants and the formation of products. researchgate.net Techniques like diffusion-ordered spectroscopy (DOSY) can be used to separate the NMR signals of different components in a mixture based on their diffusion coefficients, which is helpful for identifying species in a complex matrix. nih.gov

| NMR Technique | Application | Data Provided |

| Multi-dimensional NMR (COSY, HSQC, HMBC) | Structural elucidation of products in a complex mixture | Detailed structural information and connectivity ipb.ptresearchgate.net |

| In-Situ NMR | Real-time reaction monitoring | Kinetic profiles of reactants and products researchgate.net |

| Diffusion-Ordered Spectroscopy (DOSY) | Separation of signals from different species | Identification of components in a complex mixture nih.gov |

Mass Spectrometry for Unstable Intermediate Detection and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification of reaction products and, in some cases, the detection of unstable intermediates. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, confirming the identity of known products and helping to elucidate the structure of unknown ones. acs.orgacs.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for analyzing complex reaction mixtures. maxapress.com It allows for the separation of the different components of the mixture by HPLC before they are introduced into the mass spectrometer for detection and identification. This is particularly useful for the qualitative and quantitative analysis of the products from diazotization reactions. maxapress.com

While the direct detection of highly unstable intermediates like the 4-methylphenyl radical or cation by MS is challenging, specialized techniques such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) under carefully controlled conditions may allow for the observation of reaction intermediates, often through their reaction with a trapping agent or solvent molecule.

| Mass Spectrometry Technique | Purpose | Key Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination | Unambiguous identification of reaction products acs.orgacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in a complex mixture | Qualitative and quantitative analysis of reaction outcomes maxapress.com |

| Specialized Ionization Techniques (e.g., ESI, APCI) | Potential detection of transient intermediates | Provides insights into reaction mechanisms |

Electrochemical Characterization of Redox Properties

Electrochemical methods are fundamental for characterizing the redox properties of 4-methylbenzenediazonium sulfate. Techniques like cyclic voltammetry (CV) provide information on the reduction and oxidation potentials of the diazonium salt, which is crucial for understanding its reactivity in electron transfer processes. wiley-vch.de

The reduction of arenediazonium salts is a key step in many of their reactions, leading to the formation of aryl radicals. The reduction potential is influenced by the substituents on the aromatic ring. acs.org For 4-methylbenzenediazonium, the electron-donating methyl group will affect its reduction potential compared to unsubstituted benzenediazonium (B1195382) or those with electron-withdrawing groups.

Electrochemical studies can also be coupled with other techniques, such as in-situ spectroscopy, to gain a more complete picture of the reaction mechanism. For example, spectroelectrochemistry can correlate changes in the UV-Vis or IR spectrum with the electrochemical events occurring at the electrode surface.

The table below presents typical electrochemical data obtained for benzenediazonium salts.

| Electrochemical Parameter | Description | Significance |

| Reduction Potential (Ered) | The potential at which the diazonium ion is reduced | Indicates the ease of forming the aryl radical; crucial for understanding electron transfer reactions wiley-vch.de |

| Oxidation Potential (Eox) | The potential at which the diazonium species is oxidized | Provides information about the stability of the compound towards oxidation |

| Cyclic Voltammogram Profile | The current response to a sweeping potential | Reveals the reversibility of redox processes and the presence of coupled chemical reactions |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Sustainable Diazonium Chemistry

The development of environmentally benign and highly efficient catalytic systems is a cornerstone of modern organic synthesis. researchgate.netresearchgate.net For diazonium chemistry, this translates into moving away from stoichiometric, often hazardous reagents towards catalytic approaches that offer lower energy consumption, higher selectivity, and recyclability. researchgate.netmasterorganicchemistry.com Future research is intensely focused on several key areas:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under exceptionally mild conditions. acs.org Systems employing organic dyes like eosin (B541160) Y or ruthenium and iridium complexes can initiate a wide range of transformations, avoiding the harsh conditions of traditional methods. acs.orgmdpi.com This approach allows for the arylation of various substrates with high functional group tolerance. mdpi.com Research is geared towards developing even more sustainable and cost-effective photocatalysts, including metal-free organic dyes and earth-abundant metal-based systems, to further reduce the environmental impact. acs.org

Electrocatalysis: Synthetic organic electrochemistry offers a reagent-free method for the reduction of arenediazonium salts. nih.gov By using an electric potential to drive the reaction, electrocatalysis avoids the need for chemical reductants, minimizing waste and improving the safety profile of diazonium chemistry. Recent advances allow for various functionalizations under mild conditions with shorter reaction times, making it an attractive avenue for green chemistry. nih.gov

Heterogeneous Catalysis: The immobilization of catalysts on solid supports is a key strategy for sustainable chemistry, simplifying catalyst recovery and reuse. nih.gov For diazonium reactions, systems like palladium on carbon (Pd/C) have been successfully used in cross-coupling reactions. libretexts.org Future work involves designing more robust and versatile heterogeneous catalysts, potentially using diazonium salts themselves to graft catalytic species onto surfaces, creating highly stable and reusable systems. nih.govwebassign.net

Dual Catalytic Systems: A burgeoning area of research involves the combination of two distinct catalytic cycles to enable novel transformations. For instance, a dual gold/photoredox catalytic system has been developed for the C(sp)–H arylation of terminal alkynes with aryldiazonium salts. mdpi.comnih.gov This method allows for Au(I)/Au(III) redox chemistry to occur under mild, visible-light-mediated conditions, expanding the toolkit for C-H functionalization. mdpi.com

These catalytic advancements are pivotal for transforming diazonium chemistry into a more sustainable and powerful tool for chemical synthesis.

Integration with Advanced Manufacturing Technologies (e.g., 3D printing for flow reactors)

The inherent instability of many diazonium salts presents significant safety and scalability challenges in traditional batch manufacturing. researchgate.net Advanced manufacturing technologies, particularly continuous flow chemistry and additive manufacturing (3D printing), are poised to revolutionize how these reactive intermediates are handled.

Continuous Flow Chemistry: Flow reactors offer significant advantages for diazonium chemistry by enabling the in situ generation and immediate consumption of the diazonium salt in a small, controlled volume. nih.govresearchgate.net This approach mitigates the risks associated with the accumulation of potentially explosive intermediates. mdpi.comresearchgate.net The superior heat and mass transfer in microreactors or meso-scale reactors allows for precise temperature control, improving reaction selectivity and yield. acs.orglibretexts.org This technology has been successfully applied to multistep sequences involving diazotization, enabling safer and more efficient scale-up of processes for producing fine chemicals and pharmaceuticals. mdpi.comlibretexts.org

3D-Printed Reactors: Additive manufacturing, or 3D printing, offers unprecedented opportunities for creating custom-designed, low-cost, and chemically resistant flow reactors. webassign.netacs.org Materials like polypropylene (B1209903) (PP) and polyetheretherketone (PEEK) can be used to print bespoke reactor systems with complex internal geometries tailored to specific reactions. webassign.netacs.org This allows for the rapid prototyping and optimization of reactor designs to enhance mixing, control residence time, and even integrate in-line analytical tools. webassign.net The convergence of 3D printing and flow chemistry is expected to democratize access to advanced chemical manufacturing, particularly for hazardous reactions involving intermediates like 4-methylbenzenediazonium (B1208422) salts. masterorganicchemistry.comacs.org

The synergy between diazonium chemistry and these advanced manufacturing technologies promises a future of safer, more efficient, and highly customizable chemical production.

Exploration of New Reactivity Modes and Synthetic Transformations

While classic reactions like the Sandmeyer and diazo coupling are well-established, contemporary research is continuously uncovering novel reactivity modes for diazonium salts, including 4-methylbenzenediazonium and its analogues. nih.govwebassign.net The generation of aryl radicals under mild conditions, particularly through photoredox catalysis, has opened a vast landscape of new synthetic transformations. masterorganicchemistry.com

Key emerging areas include:

Novel Cross-Coupling Reactions: Beyond the well-known Suzuki-Miyaura reaction, new palladium-catalyzed cross-couplings are being developed. For example, protocols using Pd/C to couple arenediazonium salts with potassium aryltrifluoroborates have been established, offering a simple and effective route to biaryls. libretexts.org Similarly, ligand-free, palladium-catalyzed Hiyama cross-couplings with organosilanes provide biaryl products in high yields under mild conditions. researchgate.net

C-H Functionalization: The direct arylation of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the pre-functionalization of substrates. frontiersin.org Dual catalytic systems, such as the combination of gold and photoredox catalysis, have enabled the direct C(sp)-H arylation of terminal alkynes with diazonium salts. mdpi.comnih.gov Photoredox catalysis is also being used for the C-H arylation of various heteroarenes, providing metal-free alternatives for synthesizing complex molecules. masterorganicchemistry.com

Multicomponent and Cascade Reactions: The high reactivity of the diazonium group can be harnessed to initiate complex reaction cascades. These processes allow for the construction of multiple bonds and stereocenters in a single operation, significantly increasing synthetic efficiency. researchgate.net

Below is a table summarizing selected novel synthetic transformations involving arenediazonium salts, highlighting the versatility of these reagents.

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Ref. |

| C(sp)-H Arylation | Dual Gold/Photoredox, visible light | Terminal Alkynes, Aryldiazonium Salts | Arylalkynes | mdpi.comnih.gov |

| Suzuki-Type Coupling | Pd/C, refluxing methanol (B129727) | Potassium Aryltrifluoroborates, Arenediazonium Salts | Biaryls | libretexts.org |

| Hiyama Coupling | Pd(OAc)₂, base- and ligand-free | Organosilanes, Arenediazonium Salts | Biaryls | researchgate.net |

| C-H Arylation | Eosin Y, green light | Heteroarenes, Heteroaryl Diazonium Salts | 3-Heteroaryl-substituted heterocycles | masterorganicchemistry.com |

| Anhydride Synthesis | Palladium(0) | Sodium Carboxylates, Arenediazonium Salts | Mixed Acid Anhydrides | pressbooks.pub |

The ongoing exploration of these new reactivity patterns ensures that 4-methylbenzenediazonium;sulfate (B86663) and related compounds will remain central to the development of innovative synthetic methodologies.

Interdisciplinary Applications in Advanced Materials Science (e.g., surface modification for non-biological functions)

The utility of 4-methylbenzenediazonium salts extends far beyond traditional organic synthesis into the realm of materials science. The ability of the diazonium group to form a highly reactive aryl radical upon reduction allows for the covalent grafting of organic layers onto a vast array of surfaces. This surface modification capability is being explored for numerous non-biological applications.